molecular formula C15H14FNO2 B5684947 N-(3-fluorophenyl)-2-(2-methoxyphenyl)acetamide

N-(3-fluorophenyl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B5684947
M. Wt: 259.27 g/mol
InChI Key: JONBFUTZFPUHCE-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(2-methoxyphenyl)acetamide, also known as FMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. FMA belongs to the class of amides and is commonly used as a research chemical in the field of neuroscience. The purpose of

Mechanism of Action

The exact mechanism of action of N-(3-fluorophenyl)-2-(2-methoxyphenyl)acetamide is not fully understood. However, it is believed that this compound acts as a modulator of the sigma-1 receptor, which in turn regulates the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine. The modulation of the sigma-1 receptor by this compound has been shown to have anxiolytic and antidepressant effects in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. Studies have shown that this compound has anxiolytic and antidepressant effects, which are mediated by the modulation of the sigma-1 receptor. This compound has also been shown to have antinociceptive effects, which means that it can reduce pain perception. Additionally, this compound has been shown to have neuroprotective effects, which means that it can protect neurons from damage caused by various insults such as oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-fluorophenyl)-2-(2-methoxyphenyl)acetamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological functions of this receptor. Additionally, this compound has been shown to have low toxicity and is well tolerated in animal models. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for the research on N-(3-fluorophenyl)-2-(2-methoxyphenyl)acetamide. One of the areas of interest is the potential use of this compound as a therapeutic agent for various neurological disorders such as depression, anxiety, and neuropathic pain. Additionally, the development of new sigma-1 receptor ligands based on the structure of this compound could lead to the discovery of more potent and selective ligands. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective effects of this compound, which could lead to the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is commonly used as a research chemical in the field of neuroscience due to its high affinity for the sigma-1 receptor. This compound has been shown to have various biochemical and physiological effects in animal models, including anxiolytic, antidepressant, antinociceptive, and neuroprotective effects. Although there are some limitations to using this compound in lab experiments, its potential applications in the field of neuroscience make it a promising area of research for the future.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-2-(2-methoxyphenyl)acetamide involves the reaction of 3-fluoroacetophenone with 2-methoxybenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as a white crystalline solid with a melting point of 108-110°C. The purity of this compound can be determined by using analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

N-(3-fluorophenyl)-2-(2-methoxyphenyl)acetamide has been used in various scientific studies to investigate its potential applications in the field of neuroscience. One of the primary applications of this compound is as a ligand for the sigma-1 receptor, which is a transmembrane protein found in the central nervous system. The sigma-1 receptor has been implicated in various physiological functions, including pain perception, learning, memory, and mood regulation.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-19-14-8-3-2-5-11(14)9-15(18)17-13-7-4-6-12(16)10-13/h2-8,10H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONBFUTZFPUHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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